Cas no 2228559-95-1 (3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)

3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid
- 2228559-95-1
- EN300-1880687
-
- インチ: 1S/C15H17N3O2/c16-13-6-15(7-13,14(19)20)12-8-17-18(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9,16H2,(H,19,20)
- InChIKey: HAKSKILEGVIYCE-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=NN(CC3C=CC=CC=3)C=2)CC(C1)N)=O
計算された属性
- 精确分子量: 271.132076794g/mol
- 同位素质量: 271.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 81.1Ų
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880687-1.0g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 1g |
$1829.0 | 2023-05-23 | ||
Enamine | EN300-1880687-0.05g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 0.05g |
$1537.0 | 2023-09-18 | ||
Enamine | EN300-1880687-10.0g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 10g |
$7866.0 | 2023-05-23 | ||
Enamine | EN300-1880687-10g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 10g |
$7866.0 | 2023-09-18 | ||
Enamine | EN300-1880687-5g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 5g |
$5304.0 | 2023-09-18 | ||
Enamine | EN300-1880687-0.5g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 0.5g |
$1757.0 | 2023-09-18 | ||
Enamine | EN300-1880687-0.1g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 0.1g |
$1610.0 | 2023-09-18 | ||
Enamine | EN300-1880687-0.25g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 0.25g |
$1683.0 | 2023-09-18 | ||
Enamine | EN300-1880687-1g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 1g |
$1829.0 | 2023-09-18 | ||
Enamine | EN300-1880687-2.5g |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |
2228559-95-1 | 2.5g |
$3585.0 | 2023-09-18 |
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acidに関する追加情報
3-Amino-1-(1-Benzyl-1H-Pyrazol-4-Yl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-Amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid, with the CAS number 222855995, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclobutane ring, an amino group, a benzylpyrazole moiety, and a carboxylic acid group. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery and chemical synthesis.
The cyclobutane ring in this compound is a four-membered hydrocarbon ring, which imparts rigidity and strain to the molecule. This structural feature is often exploited in medicinal chemistry to enhance the binding affinity of the compound to its target proteins. The amino group (-NH₂) attached to the cyclobutane ring contributes to the molecule's basicity and ability to form hydrogen bonds, which are crucial for interactions within biological systems.
The benzylpyrazole moiety (a benzene ring attached to a pyrazole ring) adds aromaticity and potential π–π interactions to the molecule. Pyrazole rings are known for their stability and ability to act as hydrogen bond donors or acceptors, making them valuable in drug design. The presence of this group in 3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid suggests that it may have enhanced bioavailability and selectivity for certain biological targets.
The carboxylic acid group (-COOH) at position 1 of the cyclobutane ring introduces acidity into the molecule. This functional group can participate in ionization, which is important for solubility and transport across biological membranes. Additionally, carboxylic acids are commonly used as intermediates in organic synthesis, making this compound a valuable building block for further chemical modifications.
Recent studies have highlighted the potential of 3-amino derivatives in various therapeutic areas. For instance, researchers have explored the role of similar compounds in modulating enzyme activity and receptor binding. The combination of a cyclobutane ring with an amino and carboxylic acid group has shown promise in enhancing the pharmacokinetic properties of drugs, such as absorption and distribution.
In terms of synthesis, 3-amino derivatives can be synthesized through various routes, including but not limited to nucleophilic substitution, condensation reactions, or catalytic hydrogenation. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemistry of the final product. The synthesis of 3-amino derivatives often requires precise control over reaction conditions to ensure high yields and purity.
The pharmacological profile of 3-amino derivatives has been studied extensively. In vitro assays have demonstrated their ability to inhibit key enzymes involved in disease pathways, such as kinases or proteases. Furthermore, preclinical studies have shown that these compounds exhibit favorable safety profiles when administered at therapeutic doses.
In conclusion, 3-amino derivatives like 3-amino-1-(1-benzyl-1H-pyrazol-4-y l)cyclobutane -carbox y lic acid represent an exciting area of research with potential applications in drug development. Their unique structural features make them ideal candidates for exploring novel therapeutic strategies across diverse disease areas.
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